molecular formula C10H15NO2 B13189010 4-(Ethoxymethyl)-3-methoxyaniline

4-(Ethoxymethyl)-3-methoxyaniline

Cat. No.: B13189010
M. Wt: 181.23 g/mol
InChI Key: BJTNEDNBMAWKDE-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-3-methoxyaniline is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the amino group is substituted with ethoxymethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)-3-methoxyaniline typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxyaniline.

    Ethoxymethylation: The amino group of 3-methoxyaniline is reacted with ethoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The methoxy and ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

4-(Ethoxymethyl)-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-3-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxymethyl and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.

    4-Ethoxyaniline: Lacks the methoxy group, which can affect its reactivity and applications.

    3-Methoxyaniline: The position of the methoxy group is different, leading to variations in chemical behavior.

Uniqueness

4-(Ethoxymethyl)-3-methoxyaniline is unique due to the presence of both ethoxymethyl and methoxy groups, which provide a balance of electronic and steric effects. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-(ethoxymethyl)-3-methoxyaniline

InChI

InChI=1S/C10H15NO2/c1-3-13-7-8-4-5-9(11)6-10(8)12-2/h4-6H,3,7,11H2,1-2H3

InChI Key

BJTNEDNBMAWKDE-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=C(C=C1)N)OC

Origin of Product

United States

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